molecular formula C3H6N2O3S B1623813 S-Nitrosocysteine CAS No. 51209-75-7

S-Nitrosocysteine

Cat. No. B1623813
CAS RN: 51209-75-7
M. Wt: 150.16 g/mol
InChI Key: XOWVFANEOZMPKG-REOHCLBHSA-N
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Description

S-Nitrosocysteine is a derivative of the amino acid cysteine where a nitroso group is attached to the sulfur atom . It is a post-translational modification that impacts protein function, stability, and location . This modification is known as S-nitrosylation .


Synthesis Analysis

The formation of S-nitrosocysteine involves several processes including cysteine oxidation, metal catalysis, and exchange reactions with low molecular weight thiols, such as S-nitrosoglutathione (GSNO) . A method for the site-specific detection of S-nitrosylated proteins in vivo has been developed, which involves the enrichment of S-nitrosylated proteins or peptides using organomercury compounds followed by LC-MS/MS detection .


Molecular Structure Analysis

The molecular formula of S-Nitrosocysteine is C3H6N2O3S. It has a molecular weight of 150.16 g/mol. The structural elements that govern the selective S-nitrosylation of cysteine residues are still unknown .


Physical And Chemical Properties Analysis

S-Nitrosocysteine is a low-molecular-weight nitrosothiol and nitric oxide donor. It is a versatile free radical that mediates numerous biological functions within every major organ system .

Scientific Research Applications

Role in Vascular Smooth Muscle Cell Functions

S-nitrosylation, the modification of cysteine residues in proteins to form S-nitrosocysteine, is a key mechanism by which nitric oxide acts as a signaling molecule. In vascular smooth muscle cells, S-nitrosocysteine plays a role in membrane trafficking and ER stress response, affecting a variety of proteins including cytoskeletal proteins, chaperones, and proteins involved in signaling and vesicular transport (Greco et al., 2006).

Influence on Protein Structures and Mechanisms

S-nitrosylation of protein cysteine residues has been identified in various proteins, influencing their structure and function. This process impacts proteins in both hydrophobic and hydrophilic areas, affecting their distribution in α-helices and coils. The location and surrounding amino acids of these cysteine residues suggest multiple mechanisms for site-directed S-nitrosylation, including protein-protein or small molecule interactions (Doulias et al., 2010).

Potential as Antithrombotic Agents

S-nitrosocysteine exhibits platelet inhibitory effects, suggesting its use as an antithrombotic agent. The mechanism behind this platelet-selective action involves various pathways, such as denitrosation by enzymes at the cell surface and transport via the amino acid transporter system. This indicates a novel approach to antithrombotic therapy (Gordge & Xiao, 2010).

Methodological Advancements in Identifying S-Nitrosoproteome

Advancements in mass spectrometry and labeling strategies have improved the identification of S-nitrosoproteomes. This includes the development of S-alkylating labeling strategies for better identification of S-nitrosylation sites, allowing for a more comprehensive understanding of this modification in various cellular processes (Chen et al., 2010).

Hemodynamic Properties and Potential Therapeutic Uses

S-nitrosocysteine has hemodynamic properties that suggest its potential use as a pulmonary vasodilatory agent, especially in conditions like postoperative and chronic pulmonary hypertension. Its rapid metabolism and vasodilatory properties make it a candidate for therapeutic applications (Stuesse et al., 2001).

Predictive Modeling in Protein Sequences

Computational methods have been developed for predicting S-nitrosocysteine sites in protein sequences. This involves statistical and computational techniques, contributing to the understanding of S-nitrosylation's role in diseases and disorders, and aiding in biological research and drug discovery (Khan et al., 2019).

Applications in Plant Biology

S-nitrosylation in plants, especially in Arabidopsis, is involved in various cellular processes. Proteomic analysis has revealed a wide array of proteins modified by S-nitrosocysteine, indicating its significant role in plant biology and stress response mechanisms (Fares et al., 2011).

Impact on Cellular Glutathione and Reactive Protein Sulfhydryls

S-nitrosocysteine can influence the content of cellular low-molecular-weight thiols and reactive protein sulfhydryls, affecting cellular redox status and protein function. This highlights its role in cellular signaling and potential therapeutic applications (Mallis & Thomas, 2000).

Influence on Neurological Receptors

S-nitrosocysteine impacts the NMDA receptor-channel complex, suggesting a pathway for NO regulation of physiological function via reactions with membrane-bound thiol groups. This has implications for understanding NO's role in neuroprotection and neurotoxicity (Lei et al., 1992).

Proteomic Analysis and Nitric Oxide Signaling

Proteomic methods have allowed for the identification of endogenously S-nitrosylated proteins, revealing the diverse roles of S-nitrosocysteine in nitric oxide signaling and regulation of protein function. This is crucial for understanding the mechanisms and physiological functions of S-nitrosylation (Doulias et al., 2013).

S-nitrosocysteine in Cancer Research

Research has identified putative nitrosylation targets in cancer cells, suggesting that S-nitrosylation may regulate pathways involved in tumor progression and responsiveness to therapy. This highlights its potential role in cancer biology and treatment (Ben-Lulu et al., 2017).

Metabolic Effects in Erythrocytes

S-nitrosocysteine influences the metabolism of human red blood cells, particularly under varying oxygen conditions. This suggests its role in cellular metabolic processes and its potential therapeutic implications (Misiti et al., 2002).

Safety And Hazards

While S-nitrosylation is a critical regulatory mechanism, aberrant S-nitrosylation of specific protein targets contributes to disease pathogenesis . Aberrant S-nitrosylation is implicated in cardiopulmonary, inflammatory, skeletomuscular and neurodegenerative diseases .

Future Directions

The transient nature of S-nitrosylation, its role as an oxidative intermediate, and the pattern of S-nitrosylation should be considered when determining the impact of S-nitrosylation signaling . Recent advances in proteomic approaches for the enrichment, identification, and quantitation of cysteine S-nitrosylated proteins and peptides have provided analytical tools with the power to interpret the impact of S-nitrosylation at the system level . This provides a new platform for drug discovery and the identification of diagnostic markers for human diseases .

properties

IUPAC Name

(2R)-2-amino-3-nitrososulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3S/c4-2(3(6)7)1-9-5-8/h2H,1,4H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWVFANEOZMPKG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Nitrosocysteine

CAS RN

51209-75-7
Record name S-Nitrosocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51209-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitrosocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051209757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-NITROSOCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926P2322P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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